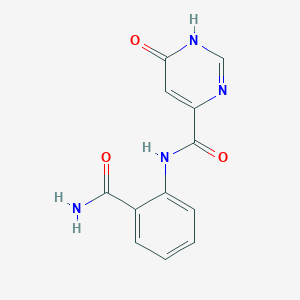
(4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride: is a chemical compound with the molecular formula C7H15Cl2NO. It is commonly used in various chemical and pharmaceutical research applications due to its unique structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride typically involves the chloromethylation of piperidine followed by the reduction of the resulting intermediate. The reaction conditions often include the use of chloromethyl methyl ether and a strong acid catalyst such as hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
化学反応の分析
Types of Reactions: (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperidine derivatives .
科学的研究の応用
Chemistry: In chemistry, (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride is used as an intermediate in the synthesis of various complex molecules. Its reactivity makes it a valuable building block for creating new compounds .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to modify proteins or other biomolecules to investigate their functions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with various biological activities .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .
作用機序
The mechanism of action of (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their functions. This reactivity is exploited in various research and therapeutic applications to study and manipulate biological pathways .
類似化合物との比較
- (4-(Hydroxymethyl)piperidin-4-yl)methanol hydrochloride
- (4-(Aminomethyl)piperidin-4-yl)methanol hydrochloride
- (4-(Methyl)piperidin-4-yl)methanol hydrochloride
Comparison: Compared to these similar compounds, (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride is unique due to its chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications where selective modification of biomolecules is required .
特性
IUPAC Name |
[4-(chloromethyl)piperidin-4-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO.ClH/c8-5-7(6-10)1-3-9-4-2-7;/h9-10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHHGNKAMCIJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-[[(E)-3-Methylsulfonylprop-2-enyl]amino]-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B2871328.png)
![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2871331.png)
![3-(4-Fluorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2871332.png)

![N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2871335.png)
![N-[2-(propan-2-ylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2871336.png)
![3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline](/img/structure/B2871337.png)


![3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871341.png)
![4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol](/img/structure/B2871342.png)

![2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2871345.png)
![5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2871347.png)
